![molecular formula C10H22Cl2N2O B3006125 (R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride CAS No. 1286207-98-4](/img/structure/B3006125.png)
(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride" is a chiral amine derivative that features a pyrrolidine ring, which is a five-membered heterocycle containing one nitrogen atom, and a tetrahydropyran ring, a six-membered oxygen-containing heterocycle. The compound's structure suggests potential applications in pharmaceutical chemistry as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the 1,3-dipolar cycloaddition of azomethine ylides to enones, as demonstrated in the stereospecific synthesis of pyrrolidines with varied configurations . This method allows for high diastereo- and regioselectivity, which is crucial for obtaining the desired chiral centers in the pyrrolidine ring. Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies discussed could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of multiple stereocenters, which are critical for their biological activity. The strict stereocontrol exerted by the stereogenic center of the pyranone in the cycloaddition reactions is a key factor in determining the stereochemistry of the pyrrolidine ring . The molecular structure of the compound would likely exhibit similar stereochemical complexity.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles can lead to the formation of 4-aminopyrrole-3-carboxylates, which share structural similarities with pyrrolidine derivatives . Additionally, the Rh(III)-catalyzed alkenyl C-H bond functionalization provides a convergent synthesis pathway for pyrroles , which could potentially be modified to synthesize related pyrrolidine compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their heterocyclic structure and the presence of functional groups. The compound , with its pyrrolidine and tetrahydropyran rings, is expected to have properties suitable for further chemical modifications. These properties include solubility in common organic solvents, reactivity towards acids and bases, and the ability to form salts, such as the dihydrochloride form mentioned .
科学的研究の応用
Application in Cognitive Disorders
(R)-1-[(Tetrahydro-2H-pyran-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is utilized in the development of cognitive disorder treatments. A derivative, PF-04447943, identified using parallel synthetic chemistry and structure-based drug design, is a novel PDE9A inhibitor. It has shown potential in elevating central cGMP levels in the brain and CSF of rodents, exhibiting procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Recent clinical trials indicate it is well tolerated in humans and effective in elevating cGMP in cerebral spinal fluid, confirming its potential as a pharmacological tool for testing hypotheses in disease states related to impaired cGMP signaling or cognition (Verhoest et al., 2012).
Development of CCR5 Antagonists
The compound plays a role in developing CCR5 antagonists. A key intermediate for the CCR5 antagonist TAK-779, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been synthesized through an efficient process. This process involves reductive alkylation and alkylation with 4-nitrobenzylbromide, yielding a 78% isolated yield from the starting materials, highlighting its significance in the synthesis of pharmacologically active compounds (Hashimoto et al., 2002).
Synthetic Methodologies
The compound is also integral in synthetic chemistry methodologies. For example, a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed based on the reaction of primary amines with acetamides derived from the compound. This highlights its utility in creating diverse heterocyclic structures, which are crucial in pharmaceutical research and development (Melekhina et al., 2019).
Safety and Hazards
特性
IUPAC Name |
(3R)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H/t10-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFNTODPKFTWAK-YQFADDPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

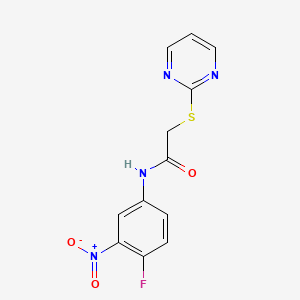
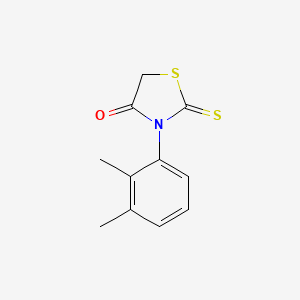

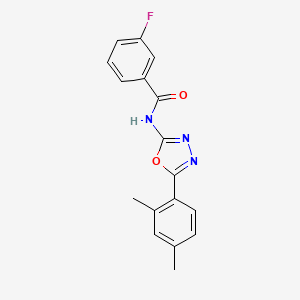
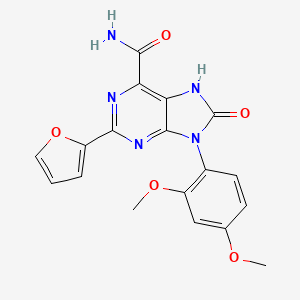
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
![3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3006050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)
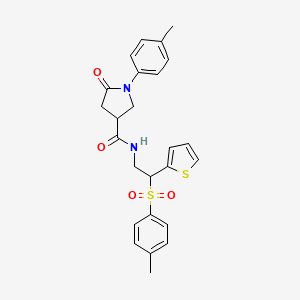
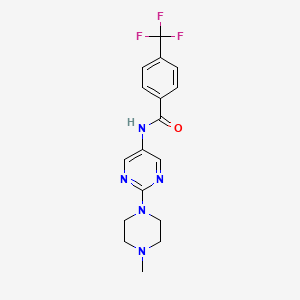

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)